molecular formula C9H11IO2 B2843076 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2580197-37-9

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid

Cat. No.: B2843076
CAS No.: 2580197-37-9
M. Wt: 278.089
InChI Key: FLNTTWLYHGHSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid: is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its iodine atom attached to the tricyclic framework, which imparts distinct chemical properties. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the iodination of a tricyclic precursor, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the presence of iodine sources such as iodine monochloride or molecular iodine.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is used in various scientific research fields, including:

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: In studies involving the modification of biomolecules.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The tricyclic structure provides rigidity, which can affect how the compound interacts with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromotricyclo[3.3.0.03,7]octane-1-carboxylic acid
  • 5-Chlorotricyclo[3.3.0.03,7]octane-1-carboxylic acid
  • 5-Fluorotricyclo[3.3.0.03,7]octane-1-carboxylic acid

Uniqueness

5-Iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and polarizability can lead to different chemical behaviors and applications.

Properties

IUPAC Name

5-iodotricyclo[3.3.0.03,7]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-9-3-5-1-8(9,7(11)12)2-6(5)4-9/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNTTWLYHGHSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1(CC2C3)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.